
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination of tetrahydronaphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 6-bromo-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 5,6,7,8-tetrahydronaphthalen-1-ol.
Substitution: Formation of 6-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol or 6-ethoxy-5,6,7,8-tetrahydronaphthalen-1-ol.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- 5,6,7,8-Tetrahydronaphthalen-1-ol
- 6-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol
Uniqueness
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro and unsubstituted analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and biological research.
Eigenschaften
CAS-Nummer |
652977-99-6 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2 |
InChI-Schlüssel |
KSKKEBXYDMEQSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1Br)C=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


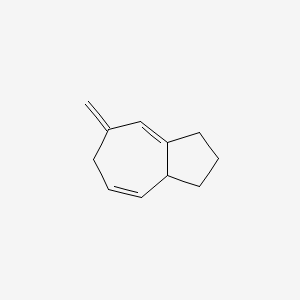
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
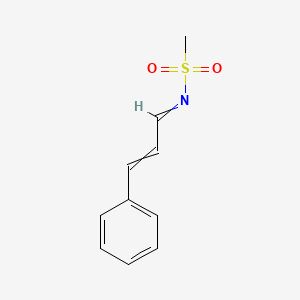
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
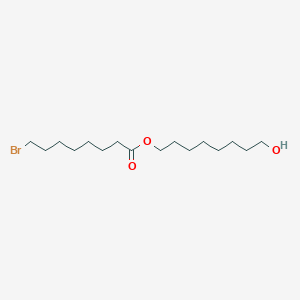
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
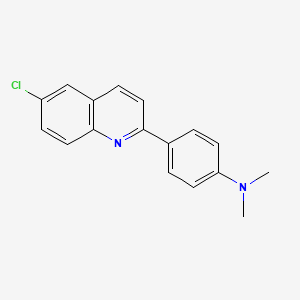

![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

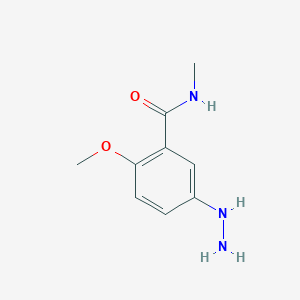
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
